molecular formula C58H74N14O10S B1604856 Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- CAS No. 86917-56-8

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-

Cat. No. B1604856
CAS RN: 86917-56-8
M. Wt: 1159.4 g/mol
InChI Key: BRNJDUSQUDIUSH-LINJYZGSSA-N
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Description

Substance P (SP) is an undecapeptide (a peptide composed of 11 amino acids) with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . It is a neuropeptide that exerts potent actions on smooth muscle, glandular tissue, and the central nervous system (CNS) . SP belongs to the tachykinins, a family of peptides that includes neurokinin A (NKA), neurokinin B (NKB), and their extended forms in mammals .


Synthesis Analysis

SP and NKA are encoded by the same gene, preprotachykinin A (PPT-A), that gives rise to α, β-, and γ-PPT-A mRNA by alternative splicing . SP is released from its precursors by proteolytic cleavage at pairs of basic amino acids residues .


Molecular Structure Analysis

The molecular structure of Substance P is complex due to its undecapeptide nature. The sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 indicates the arrangement of amino acids in the molecule .

Mechanism of Action

Considerable evidence indicates that SP is a neurotransmitter or neuromodulator . It is widely distributed throughout the CNS and peripheral nervous system, including the brain, spinal cord, primary sensory neurons, and intrinsic nerve fibers associated with various body systems . SP mediates the process of neurogenic inflammation and has a potent excitatory effect on dorsal horn neurons which respond to certain pain stimuli .

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H74N14O10S/c1-31(2)50(58(82)71-46(26-33-29-64-39-15-8-5-12-36(33)39)56(80)70-45(55(79)66-41(51(61)75)22-24-83-3)25-32-28-63-38-14-7-4-11-35(32)38)72-57(81)47(27-34-30-65-40-16-9-6-13-37(34)40)69-54(78)44(19-21-49(60)74)68-53(77)43(18-20-48(59)73)67-52(76)42-17-10-23-62-42/h4-9,11-16,28-31,41-47,50,62-65H,10,17-27H2,1-3H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,66,79)(H,67,76)(H,68,77)(H,69,78)(H,70,80)(H,71,82)(H,72,81)/t41-,42+,43-,44-,45+,46+,47+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJDUSQUDIUSH-LINJYZGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H74N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235968
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1159.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86917-56-8
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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